

comparing "RNA splicing modulator 2" with risdiplam for SMN2 splicing

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Compound of Interest

Compound Name: RNA splicing modulator 2

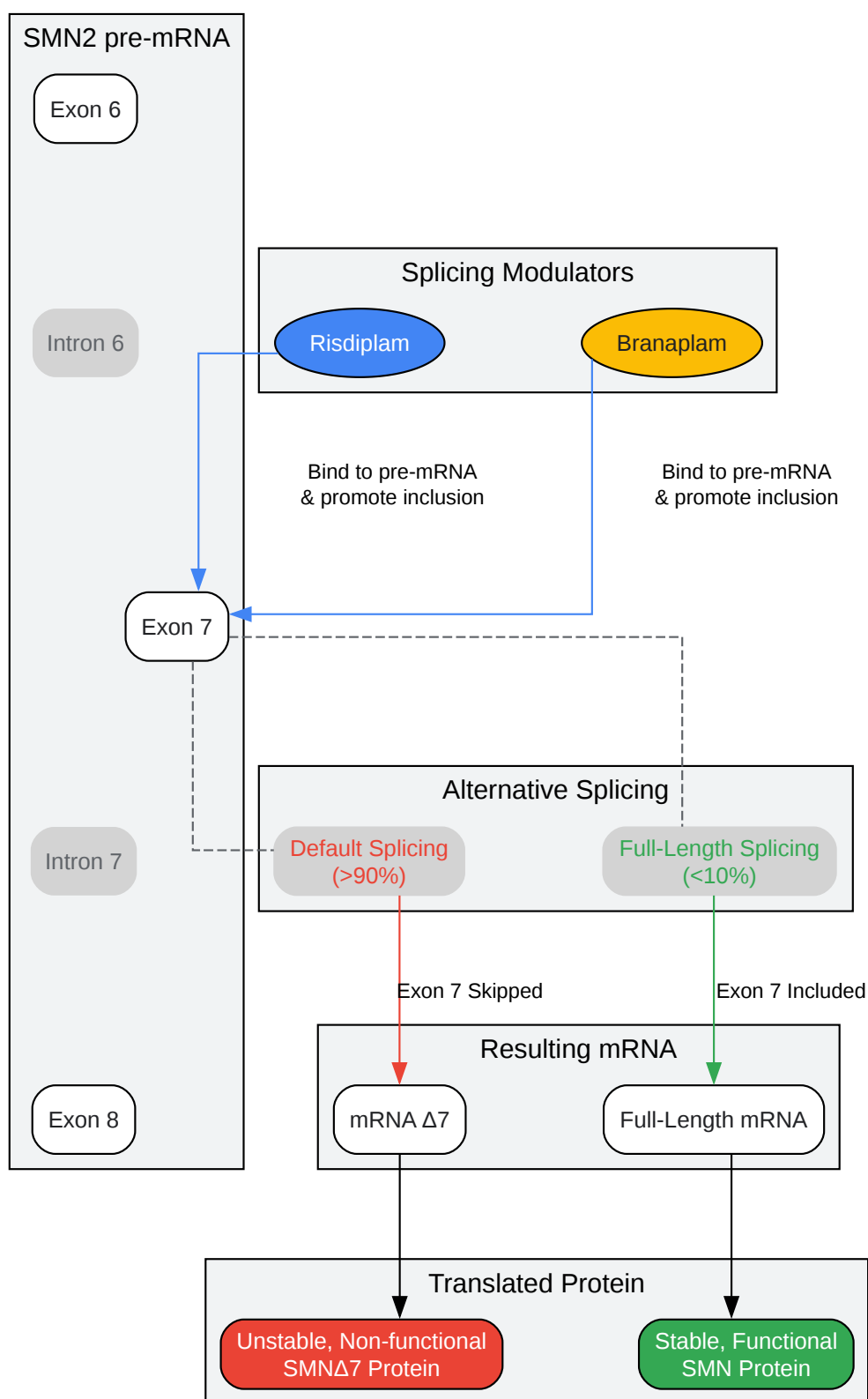
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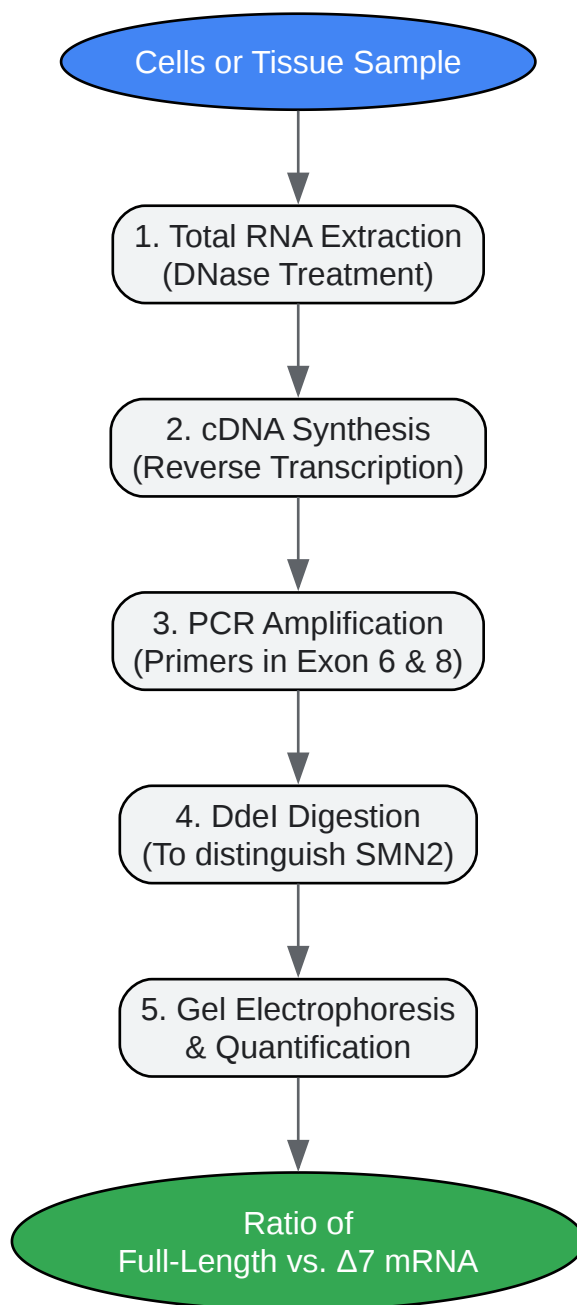
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Mechanism of Action: Correcting the Splice

Both risdiplam and branaplam are orally bioavailable small molecules designed to modulate the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7.^{[6][7]} They achieve this by binding to the SMN2 pre-mRNA and stabilizing the interaction between the U1 small nuclear ribonucleoprotein (U1 snRNP) and the 5' splice site (5'ss) of exon 7.^{[8][9][10]} This stabilization helps the spliceosome recognize and include exon 7 in the mature mRNA transcript, leading to increased production of full-length, functional SMN protein.^{[1][11]}

While their general mechanism is similar, their specific binding sites and selectivity profiles differ. Risdiplam binds to two distinct sites on the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) within exon 7 and the 5'ss of intron 7.^{[6][12][13]} This dual-site binding is believed to contribute to its high specificity for SMN2.^[8] Branaplam also targets the interface of the SMN2 pre-mRNA and the U1 snRNP complex to stabilize their interaction.^{[4][8][9]} However, studies have suggested that branaplam may modify the splicing of a larger set of transcripts compared to the highly selective action of risdiplam.^[8]





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